2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid
Overview
Description
2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C9H4BrF2NO2 and its molecular weight is 276.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Application
A study detailed the synthesis of novel esters of 2-cyano-3-phenyl-2-propenoic acid, showcasing the versatility of halogen and cyano substituted benzoic acids in polymer chemistry. These compounds were copolymerized with vinyl benzene, suggesting that similar halogen and cyano-substituted benzoic acids, like the one , could be utilized in the synthesis of novel polymers with potentially unique properties (Kharas et al., 2020).
Crystal Structure Analysis
Research on bromo-hydroxy-benzoic acid derivatives provided insights into the impact of halogen substitution on the crystal structures and potential for forming two-dimensional architectures through hydrogen and halogen bonding. This indicates the potential for halogen-substituted benzoic acids in designing materials with specific structural properties (Suchetan et al., 2016).
Organic Synthesis Methodology
Another study focused on an alternative synthesis route for γ-lactones using cesium fluoride and a solid base, starting from 2-(1-bromoalkyl) benzoic acids. This research highlights the reactivity of bromo-substituted benzoic acids in intramolecular nucleophilic substitution reactions, suggesting potential methodologies for synthesizing lactone rings from similar compounds (Khan et al., 2003).
Novel Synthesis Pathways
A paper describing the regioflexible substitution of 1,3-difluorobenzene into various benzoic acids through organometallic methods underlines the strategic use of halogen and cyano groups in directing the synthesis of complex organic molecules. This demonstrates the potential utility of halogen and cyano groups in controlling the regiospecificity of chemical reactions, relevant to the synthesis and functionalization of compounds similar to 2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid (Schlosser & Heiss, 2003).
Radiochemistry Applications
One study on the synthesis and radiosynthesis of 2-radioiodophloretinic acid, starting from a bromo-phloretinic acid precursor, showcases the use of halogenated benzoic acids in the development of radiolabeled compounds for potential use in medical imaging. This suggests the utility of bromo- and cyano-substituted benzoic acids in the field of radiochemistry and diagnostic medicine (Mertens et al., 2001).
Mechanism of Action
Target of Action
Many benzoic acid derivatives are known to interact with various enzymes and receptors in the body. The specific target would depend on the exact structure of the compound and any functional groups present .
Mode of Action
Benzoic acid derivatives often act by binding to their target protein and modulating its activity. The bromo, cyano, and difluoromethyl groups on the benzene ring of the compound could potentially influence how it interacts with its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the polarity of its functional groups could influence how it is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to decreased production of a certain metabolite, which could have various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-bromo-4-cyano-6-(difluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-6-2-4(3-13)1-5(8(11)12)7(6)9(14)15/h1-2,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIKVQGOOMJSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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